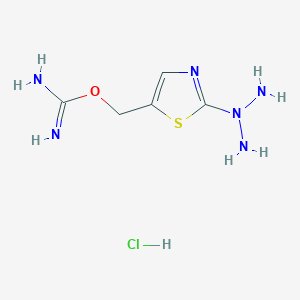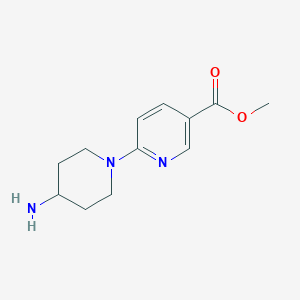
4-Chloro-3-(piperidin-1-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(piperidin-1-yl)benzohydrazide is an organic compound with the molecular formula C12H16ClN3O. It is a derivative of benzohydrazide, featuring a piperidine ring and a chlorine atom attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(piperidin-1-yl)benzohydrazide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with piperidine, followed by reduction and subsequent hydrazide formation. The general steps are as follows:
Nitration: 4-Chlorobenzoic acid is nitrated to form 4-chloro-3-nitrobenzoic acid.
Amination: The nitro group is reduced to an amine using a reducing agent such as iron powder or catalytic hydrogenation.
Piperidine Substitution: The amine is then reacted with piperidine to form 4-chloro-3-(piperidin-1-yl)benzoic acid.
Hydrazide Formation: Finally, the carboxylic acid group is converted to a hydrazide by reaction with hydrazine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-(piperidin-1-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzohydrazide.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-3-(piperidin-1-yl)benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(piperidin-1-yl)benzohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-(piperidin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide.
4-Chloro-3-(piperidin-1-yl)benzamide: Contains an amide group instead of a hydrazide.
4-Chloro-3-(piperidin-1-yl)benzylamine: Features a benzylamine group instead of a hydrazide.
Uniqueness
4-Chloro-3-(piperidin-1-yl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrazide group allows for unique interactions and reactions compared to similar compounds .
Propiedades
Número CAS |
886494-69-5 |
|---|---|
Fórmula molecular |
C12H16ClN3O |
Peso molecular |
253.73 g/mol |
Nombre IUPAC |
4-chloro-3-piperidin-1-ylbenzohydrazide |
InChI |
InChI=1S/C12H16ClN3O/c13-10-5-4-9(12(17)15-14)8-11(10)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,14H2,(H,15,17) |
Clave InChI |
FYAUWWKTODRZGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C=CC(=C2)C(=O)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B11771952.png)



![N-(Benzo[d]isothiazol-3-yl)acetamide](/img/structure/B11771981.png)

![5-fluoro-4-nitro-1H-benzo[d]imidazole](/img/structure/B11771989.png)



![3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11772009.png)



